N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide
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Description
N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C24H32N2O5S and its molecular weight is 460.59. The purity is usually 95%.
BenchChem offers high-quality N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Photodynamic Therapy and Cancer Treatment
- A study by Pişkin et al. (2020) discusses the use of a zinc phthalocyanine derivative, structurally related to the chemical , in photodynamic therapy for cancer treatment. The compound showed promising properties as a Type II photosensitizer due to its high singlet oxygen quantum yield and good fluorescence properties, making it potentially effective in treating cancer (Pişkin, Canpolat, & Öztürk, 2020).
Synthesis of Tetrahydrobenzo[b][1,4]oxazepine Derivatives
- Research by Shaabani et al. (2010) explores a novel one-pot multicomponent synthesis method that leads to tetrahydrobenzo[b][1,4]oxazepine or malonamide derivatives. This method is notable for its efficiency and the good yields it produces at ambient temperature, indicating potential applications in pharmaceutical and material sciences (Shaabani, Mofakham, Maleki, & Hajishaabanha, 2010).
Computational and Structural Analysis
- Almansour et al. (2016) synthesized a series of benzimidazole-tethered oxazepine heterocyclic hybrids. They also conducted a detailed analysis of the molecular structure and charge distribution, using techniques like X-ray diffraction and DFT studies. Their research provides insights into the physical and chemical properties of such compounds, potentially guiding their application in various fields, including material science and drug design (Almansour, Arumugam, Kumar, Soliman, Altaf, & Ghabbour, 2016).
Carbonic Anhydrase Inhibition
- Sapegin et al. (2018) developed a new class of [1,4]oxazepine-based primary sulfonamides. These compounds demonstrated strong inhibition of human carbonic anhydrases, a class of enzymes therapeutically relevant for conditions like glaucoma, epilepsy, and altitude sickness. This study suggests potential pharmacological applications for compounds structurally related to the queried chemical (Sapegin, Kalinin, Angeli, Supuran, & Krasavin, 2018).
properties
IUPAC Name |
N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]-2-methoxy-4,5-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N2O5S/c1-15(2)13-26-19-12-18(8-9-20(19)31-14-24(5,6)23(26)27)25-32(28,29)22-11-17(4)16(3)10-21(22)30-7/h8-12,15,25H,13-14H2,1-7H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMTZWEZRAHNBBO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3CC(C)C)(C)C)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide |
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